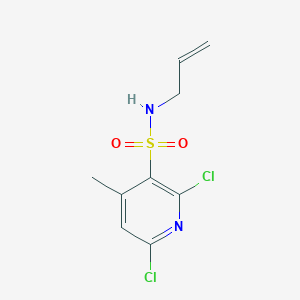![molecular formula C23H23NO6S B11510736 N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide](/img/structure/B11510736.png)
N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with nicotinamide to form an intermediate compound. This intermediate is then subjected to further reactions involving sulfonylation and amidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are often employed to purify the final product. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxybenzonitrile
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-3-methoxybenzoic acid
Uniqueness
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxy, methoxy, and sulfonyl groups, along with the benzamide moiety, makes it a versatile compound with diverse applications .
Properties
Molecular Formula |
C23H23NO6S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2,5-dimethylphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H23NO6S/c1-14-13-20(24-23(26)16-5-7-17(29-3)8-6-16)15(2)22(21(14)25)31(27,28)19-11-9-18(30-4)10-12-19/h5-13,25H,1-4H3,(H,24,26) |
InChI Key |
YCYNOMQIVPKMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furan-2-carboxylic acid, 5-[(4-cyclohexylbenzenesulfonylamino)methyl]-, ethyl ester](/img/structure/B11510667.png)
![2-(4-chlorophenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B11510682.png)

![ethyl 4-{[(2E)-3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11510690.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B11510691.png)
![1,1'-[Sulfanediylbis(benzene-4,1-diylsulfanediylmethanediyl)]bis(4-methoxy-3-nitrobenzene)](/img/structure/B11510696.png)
![3-acetyl-2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11510703.png)
![N-({2-[(4-nitrophenyl)amino]ethyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B11510710.png)
![N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B11510716.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11510717.png)

![ethyl (2E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B11510730.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11510744.png)
